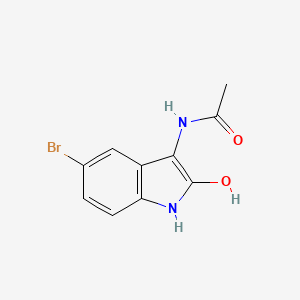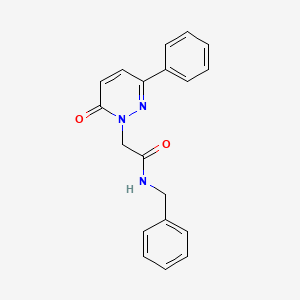![molecular formula C18H28N4O2 B5634328 4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634328.png)
4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions that aim to incorporate the desired functional groups into the piperazine backbone. For instance, derivatives such as N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides have been synthesized and evaluated for their antiallergy activity, highlighting the methodological approaches to modifying the piperazine structure for specific biological activities (Walsh et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including 4-[(dimethylamino)(3-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide, involves examining the spatial arrangement of atoms within the molecule and understanding how this influences its chemical properties and reactivity. Such analyses can include X-ray crystallography studies to determine the crystal structure and intramolecular interactions, which play a crucial role in the compound's stability and biological activity.
Chemical Reactions and Properties
Piperazine derivatives can participate in various chemical reactions, contributing to their versatile chemical properties. These properties are influenced by the functional groups attached to the piperazine ring. The chemical reactivity includes the ability to undergo substitution reactions, where different groups can be introduced or modified, significantly altering the compound's biological and physical properties.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and functional groups present in the compound. Understanding these properties is essential for the formulation and development of potential applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are fundamental aspects of piperazine derivatives. These properties are influenced by the electronic environment created by the substituents on the piperazine ring and dictate the compound's behavior in chemical reactions and biological systems.
References:
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(dimethylamino)-2-(3-methylphenyl)acetyl]-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-7-6-8-15(13-14)16(19(2)3)17(23)21-9-11-22(12-10-21)18(24)20(4)5/h6-8,13,16H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANGPKUXOZJLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)N2CCN(CC2)C(=O)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-tert-butylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5634250.png)

![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)
![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)

![1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)

![1-[(5-bromo-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B5634320.png)
![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5634341.png)
